2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 727705-96-6
VCID: VC11648860
InChI: InChI=1S/C12H13ClN2O4S/c1-6-8-10(16)14-7(5-13)15-11(8)20-9(6)12(17)19-4-3-18-2/h3-5H2,1-2H3,(H,14,15,16)
SMILES: CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OCCOC
Molecular Formula: C12H13ClN2O4S
Molecular Weight: 316.76 g/mol

2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

CAS No.: 727705-96-6

Cat. No.: VC11648860

Molecular Formula: C12H13ClN2O4S

Molecular Weight: 316.76 g/mol

* For research use only. Not for human or veterinary use.

2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate - 727705-96-6

Specification

CAS No. 727705-96-6
Molecular Formula C12H13ClN2O4S
Molecular Weight 316.76 g/mol
IUPAC Name 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C12H13ClN2O4S/c1-6-8-10(16)14-7(5-13)15-11(8)20-9(6)12(17)19-4-3-18-2/h3-5H2,1-2H3,(H,14,15,16)
Standard InChI Key FGRLHNFYTARMMI-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OCCOC
Canonical SMILES CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OCCOC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate, reflecting its thienopyrimidine backbone fused with a pyrimidinone ring. Its molecular formula, C₁₂H₁₃ClN₂O₄S, corresponds to a molecular weight of 316.76 g/mol. The CAS registry number 727705-96-6 uniquely identifies this compound in chemical databases.

Structural Characterization

The molecule features a thieno[2,3-d]pyrimidine core, with a chloromethyl group (-CH₂Cl) at position 2 and a methoxyethyl ester (-COOCH₂CH₂OCH₃) at position 6. The pyrimidinone ring at position 4 introduces a ketone functionality, enhancing reactivity. The SMILES notation COC(=O)C1=C(C)C2=C(S1)N=C(CCl)N=C2O provides a simplified representation of its connectivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number727705-96-6
Molecular FormulaC₁₂H₁₃ClN₂O₄S
Molecular Weight316.76 g/mol
IUPAC Name2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves multi-step reactions starting from simpler heterocyclic precursors. A plausible route includes:

  • Thienopyrimidine Core Formation: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to construct the thieno[2,3-d]pyrimidine scaffold.

  • Chloromethylation: Introduction of the chloromethyl group via electrophilic substitution using chloromethylating agents like chloromethyl methyl ether .

  • Esterification: Reaction with 2-methoxyethanol under acidic conditions to install the methoxyethyl ester group.

Optimization Challenges

Yield optimization remains critical, as competing reactions—such as over-chlorination or ester hydrolysis—may occur. Purification typically involves column chromatography or recrystallization to isolate the target compound.

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,710 cm⁻¹ (ester and ketone), ν(N-H) at ~3,300 cm⁻¹ (pyrimidinone), and ν(C-Cl) at ~750 cm⁻¹ .

  • NMR: ¹H NMR would show signals for the methoxyethyl group (δ 3.2–3.5 ppm), chloromethyl protons (δ 4.6–4.8 ppm), and aromatic protons from the thienopyrimidine ring (δ 6.8–7.2 ppm) .

Biological Activities and Applications

Anticancer Prospects

Structural analogs have shown inhibitory effects on cancer cell proliferation. The reactive chloromethyl group may alkylate DNA or protein thiols, inducing apoptosis . Further studies are needed to evaluate this compound’s efficacy in vitro.

Table 2: Comparative Bioactivity of Thienopyrimidine Derivatives

CompoundActivity (MIC, µg/mL)Target OrganismSource
2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one4–16S. aureus, E. coli
2-Chloromethyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-one8–32M. tuberculosis

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